molecular formula C7H12O3 B079629 (Tetrahydro-pyran-2-yl)-acetic acid CAS No. 13103-40-7

(Tetrahydro-pyran-2-yl)-acetic acid

Cat. No. B079629
CAS RN: 13103-40-7
M. Wt: 144.17 g/mol
InChI Key: WRJWKHJGSNPGND-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (Tetrahydro-pyran-2-yl)-acetic acid derivatives has been explored through various methodologies, emphasizing the versatility of this compound in chemical synthesis. Notably, a diastereoselective route has been developed for synthesizing 2,6-syn-disubstituted tetrahydropyrans, utilizing the ability of furanyl-ether chiral centers to epimerise under acidic conditions (O’Brien, Cahill, & Evans, 2009). Additionally, the synthesis of related compounds, such as methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy) phenyl]acetate, demonstrates the compound's role in creating structurally diverse molecules with high yield and purity under mild reaction conditions (Zhang Guo-fu, 2012).

Molecular Structure Analysis

The molecular structure of (Tetrahydro-pyran-2-yl)-acetic acid and its derivatives has been extensively studied using techniques like X-ray diffraction analysis. These studies reveal that the pyranoid ring often adopts a chair conformation, contributing to the stability of the sugar moiety in these molecules (Wei et al., 2006). Such structural insights are crucial for understanding the reactivity and properties of these compounds.

Scientific research applications

  • Synthesis and Molecular Structure Analysis: In the synthesis of complex compounds like acetic acid-3,5-diacetoxy-2-acetoxymethyl-6-(4-quinoxalin-2-yl-phenoxy)-tetrahydro-pyran-4-yl-ester, (Tetrahydro-pyran-2-yl)-acetic acid plays a crucial role. The compound has been synthesized and its crystal structure analyzed through X-ray diffraction, indicating its potential in structural chemistry and molecular design (Wei et al., 2006).

  • Organic Synthesis Applications: The compound has been used in the synthesis of methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy)phenyl]-acetate, showcasing its utility in creating complex organic molecules with potential pharmaceutical applications (Zhang Guo-fu, 2012).

  • Natural Product Synthesis: It has been utilized in the diastereoselective synthesis of civet compound (+)-2-((2S,6S)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid, a component of the African civet cat's glandular secretion, demonstrating its significance in synthesizing biologically relevant molecules (O’Brien et al., 2009).

  • Marine Fungus Research: Research on marine fungus Penicillium sp. led to the discovery of compounds involving 2H-pyran structures, suggesting the potential of (Tetrahydro-pyran-2-yl)-acetic acid in marine biology and organic chemistry (Hong-Hua Wu et al., 2010).

  • Palladium-Catalyzed Synthesis: A study on tetrahydropyran synthesis via palladium(II)-catalyzed hydroxycarbonylation of hexenols further underscores the versatility of (Tetrahydro-pyran-2-yl)-acetic acid in chemical synthesis and catalysis (Karlubíková et al., 2011).

  • Protecting Group Applications in Organic Chemistry: The treatment of alcohols with tetrahydrofuran in the presence of VCl3, complementing the classical tetrahydro-2H-pyran-2-yl (THP) protocol, demonstrates its utility as a protecting group in organic synthesis (Das et al., 2007).

  • Acylation in Organic Synthesis: The acylation of amines and pyrazole with [2-isopropyl-4-(o-methoxyphenyl)-tetrahydropyran-4-yl]acetyl chloride, derived from (Tetrahydro-pyran-2-yl)-acetic acid, highlights its role in the synthesis of new amides and 1-acylpyrazole (Arutjunyan et al., 2013).

  • Corrosion Inhibition Studies: In the field of materials science, pyrazoline derivatives involving (Tetrahydro-pyran-2-yl)-acetic acid have been studied as potential corrosion inhibitors for mild steel in acidic media, combining both experimental and theoretical approaches (Lgaz et al., 2018).

properties

IUPAC Name

2-(oxan-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-7(9)5-6-3-1-2-4-10-6/h6H,1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJWKHJGSNPGND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390195, DTXSID70901232
Record name (Tetrahydro-pyran-2-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_321
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70901232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Tetrahydro-pyran-2-yl)-acetic acid

CAS RN

13103-40-7
Record name (Tetrahydro-pyran-2-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(oxan-2-yl)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
R Dunkel, HMR Hoffmann - Tetrahedron, 1999 - Elsevier
All four stereoisomeric cyclic 3,5,7-trihydroxyheptanoic acid equivalents of the polyacetate aldol type (Scheme 1) are obtainable from 8-oxabicyclo[3.2.1]oct-6-en-3-one which functions …
Number of citations: 29 www.sciencedirect.com
B Loubinoux, JL Sinnes, AC O'Sullivan, T Winkler - Tetrahedron, 1995 - Elsevier
The compound 2 comprises a southern-half subunit of the fungicidal macrolide soraphen A 1. It was prepared by a Meinwald reaction of the enolate of S-7 with the lactone S-8 . Its …
Number of citations: 41 www.sciencedirect.com
IA Shehadi, MT Abdelrahman, M Abdelraof… - Molecules, 2022 - mdpi.com
A new series of 1,3,4-thiadiazoles was synthesized by the reaction of methyl 2-(4-hydroxy-3-methoxybenzylidene) hydrazine-1-carbodithioate (2) with selected derivatives of …
Number of citations: 11 www.mdpi.com
P Siliphaivanh - 2003 - search.proquest.com
A formal synthesis of leucascandrolide A is described. The highlights of the synthesis include the utility of the diastereoselective reductive opening of a complex bicyclic ketal to provide …
Number of citations: 2 search.proquest.com
JR Frost, CM Pearson, TN Snaddon, RA Booth… - 2015 - repository.cam.ac.uk
Solvents and reagents: Solvents were distilled under argon prior to use; CH2Cl2, MeOH, MeCN and PhMe from calcium hydride; Et2O and THF from calcium hydride and LiAlH4, with …
Number of citations: 2 www.repository.cam.ac.uk
C Farshadfar, A Mollica, F Rafii, A Noorbakhsh… - Molecular …, 2020 - Taylor & Francis
The abuse and overuse of antibiotics is the main responsible for the raising antibiotic resistance among bacteria and as a consequence the of diseases severity and treatment …
Number of citations: 15 www.tandfonline.com
G Pattenden, MA González, PB Little… - Organic & …, 2003 - pubs.rsc.org
A convergent total synthesis of phorboxazole A (1a), from the C(3–19), C(20–27) and C(33–46) fragments 5, 4 and 91, respectively, concentrating on stereocontrolled formation of the …
Number of citations: 104 pubs.rsc.org
J Chen, Y Wu, L Guo, W Li, B Tan, A Brahmia - Journal of the Taiwan …, 2023 - Elsevier
Background In this work, we obtained Pisum sativum L leaf extract by soaking in sulfuric acid solution. Using sulfuric acid solution as solvent, the prepared Pisum sativum L leaf extract (…
Number of citations: 9 www.sciencedirect.com
L Rychlewski - Journal of Molecular Modeling, 2007 - search.ebscohost.com
Abstract?? With the increasing amount of data provided by both high-throughput sequencing and structural genomics studies, there is a growing need for tools to augment functional …
Number of citations: 2 search.ebscohost.com
AJF Edmunds, G Arnold, L Hagmann… - Bioorganic & medicinal …, 2000 - Elsevier
The syntheses of simplified aromatic hybrids of the novel polyketide herboxidiene (1) are described. One of the hybrids prepared showed significant herbicidal activity against broad-…
Number of citations: 28 www.sciencedirect.com

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